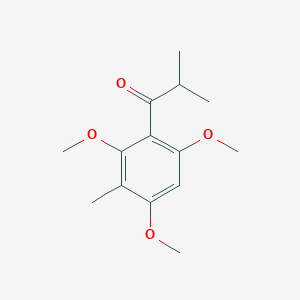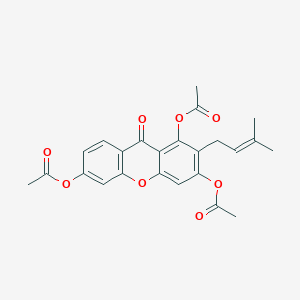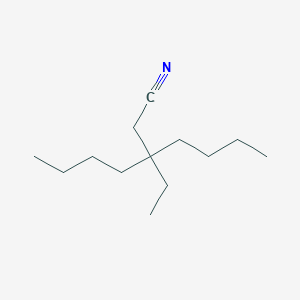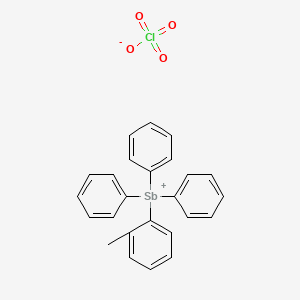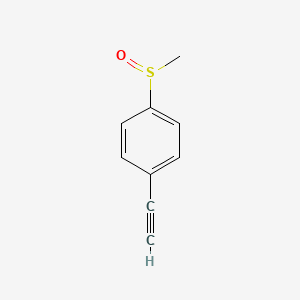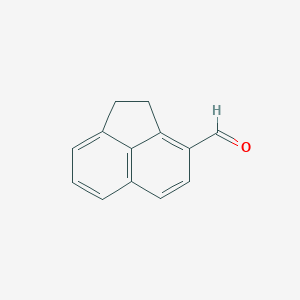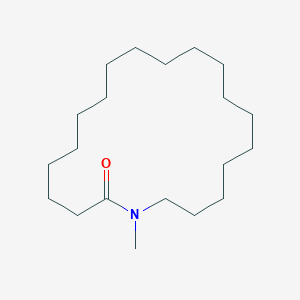
1-Methyl-1-azacycloicosan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-1-azacycloicosan-2-one is a cyclic organic compound with a molecular formula of C₁₉H₃₇NO. It belongs to the class of lactams, which are cyclic amides. This compound is characterized by a 20-membered ring structure, which includes a nitrogen atom and a carbonyl group. The presence of the nitrogen atom in the ring classifies it as an azacycloalkane.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methyl-1-azacycloicosan-2-one can be synthesized through various methods. One common approach involves the cyclization of a linear precursor containing an amine and a carboxylic acid group. The cyclization reaction typically requires a dehydrating agent, such as thionyl chloride or phosphorus pentachloride, to facilitate the formation of the lactam ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of high-pressure reactors to achieve the necessary conditions for cyclization. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-1-azacycloicosan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of the corresponding amine.
Substitution: The nitrogen atom in the ring can participate in nucleophilic substitution reactions, where it can be alkylated or acylated using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Amines.
Substitution: N-alkylated or N-acylated derivatives.
Applications De Recherche Scientifique
1-Methyl-1-azacycloicosan-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-Methyl-1-azacycloicosan-2-one involves its interaction with specific molecular targets. The nitrogen atom in the ring can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can act as a nucleophile, participating in various biochemical reactions. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-Methyl-1-azacyclododecan-2-one: A smaller ring analog with similar chemical properties.
1-Methyl-1-azacyclohexan-2-one: A six-membered ring analog with different reactivity due to ring strain.
1-Methyl-1-azacyclooctan-2-one: An eight-membered ring analog with intermediate properties.
Uniqueness: 1-Methyl-1-azacycloicosan-2-one is unique due to its large ring size, which imparts distinct chemical and physical properties. The 20-membered ring structure allows for greater flexibility and the potential to interact with larger biological molecules, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
92362-55-5 |
|---|---|
Formule moléculaire |
C20H39NO |
Poids moléculaire |
309.5 g/mol |
Nom IUPAC |
1-methyl-azacycloicosan-2-one |
InChI |
InChI=1S/C20H39NO/c1-21-19-17-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18-20(21)22/h2-19H2,1H3 |
Clé InChI |
AZOBDZNRVYHQMF-UHFFFAOYSA-N |
SMILES canonique |
CN1CCCCCCCCCCCCCCCCCCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


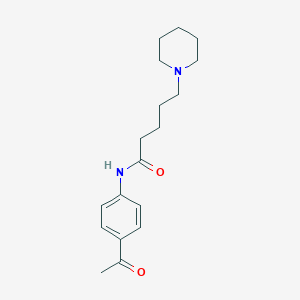
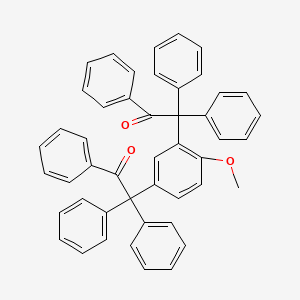


![1-[2-(4-Amino-2-oxopyrimidin-1(2H)-yl)ethyl]-1H-pyrrole-2,5-dione](/img/structure/B14350934.png)
![Methyl 4-{[tert-butyl(diphenyl)silyl]oxy}but-2-enoate](/img/structure/B14350939.png)
